1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
Synthetic routes for structurally related compounds often involve multi-step processes, combining different chemical reactions to achieve the desired molecular architecture. For instance, Lu et al. (2021) described the synthesis of a compound with antiproliferative activity by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile through amination and cyclization steps (Lu et al., 2021). This example highlights the complex synthesis strategies required for similar complex molecules.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using crystallography and spectroscopy. The determination of the crystal structure of synthesized compounds, as done by Lu et al. (2021), provides essential insights into their molecular geometry, which is crucial for understanding the compound's chemical behavior and interaction with biological targets (Lu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving piperazine and cyclopropane moieties are varied and can lead to a wide range of products depending on the conditions. For instance, the photochemistry of ciprofloxacin, a compound containing a piperazine ring, illustrates how irradiation in aqueous solutions can lead to substitution and decarboxylation reactions, showcasing the reactivity of such structures under specific conditions (Mella et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-methyl-5-oxo-4-(3-phenylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-13-25(18-9-5-8-17(12-18)16-6-3-2-4-7-16)19(26)14-24(15)21(28)22(10-11-22)20(23)27/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKKDYBGPFPNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2(CC2)C(=O)N)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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